JTE-607

描述

JTE-607 dihydrochloride is a pro-drug . It is also known as TO-207 . It is a cytokine release inhibitor and is potentially used for the treatment of systemic inflammatory response . It reduces the production of proinflammatory cytokines in models of acute injury, septic shock, and endotoxemia . It also inhibits the proliferation of acute myelogenous leukemia (AML) cells in vitro and in a xenograft model .

Synthesis Analysis

This compound dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite .

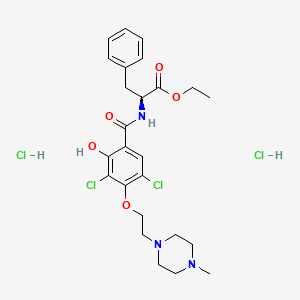

Molecular Structure Analysis

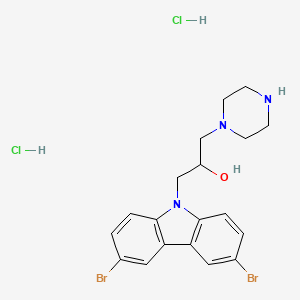

The empirical formula of this compound dihydrochloride is C25H31Cl2N3O5·2HCl . Its molecular weight is 597.36 . The InChI key for this compound dihydrochloride is JUJAUEQJEWIWCQ-FJSYBICCSA-N .

Chemical Reactions Analysis

This compound dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite . This active metabolite then binds to cleavage and polyadenylation specificity factor 3 (CPSF3) .

Physical And Chemical Properties Analysis

This compound dihydrochloride is a solid . It is soluble in DMSO to 100 mM and water to 100 mM . It is white to beige in color . It is stored at a temperature of 2-8°C .

科学研究应用

抗癌活性

JTE-607 是一种具有抗癌活性的小分子化合物 . 它已被发现能抑制 CPSF73,CPSF73 是 pre-mRNA 3′ 加工中切割步骤的内切核酸酶 . 这种抑制是序列特异性的,切割位点 (CS) 侧翼的序列是药物敏感性的主要决定因素 . 这种杀死癌细胞的特异性可能解释了它作为抗癌化合物的有效性 .

抗炎活性

This compound 还表现出抗炎活性 . 它在急性损伤、败血性休克和内毒素血症模型中减少促炎细胞因子的产生 .

抑制细胞因子产生

This compound 被鉴定为一种多效细胞因子抑制剂,它抑制脂多糖 (LPS) 刺激的外周血单核细胞中促炎细胞因子的产生 .

诱导急性髓系白血病 (AML) 细胞凋亡

This compound 诱导 AML 细胞凋亡,伴随着 c-Myc 的减少和 p21waf1/cip1 的增加 . 这表明它在治疗具有侵略性 AML 细胞增殖的患者的治疗应用中具有潜力 .

抑制 AML 细胞增殖

This compound 在体外和异种移植模型中抑制AML 细胞的增殖 . 这很重要,因为它表明该化合物在治疗 AML 中的潜力。

对聚 (A) 位点 (PAS) 选择和转录终止的影响

基于 this compound 相关数据训练的机器学习模型可以预测该化合物对聚 (A) 位点 (PAS) 选择和转录终止的全基因组影响 . 这突出了该化合物对基因表达的影响。

作用机制

Target of Action

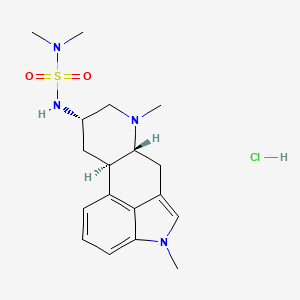

JTE-607, also known as JTE607Dihydrochloride or JTE 607 dihydrochloride, is a small molecule compound with anti-inflammation and anti-cancer activities . The primary target of this compound is CPSF73 , an endonuclease responsible for the cleavage step in pre-mRNA 3′ processing . CPSF73 is universally required for mRNA 3′ end formation .

Mode of Action

Upon entering the cell, this compound is hydrolyzed to Compound 2, which directly binds to and inhibits CPSF73 . This inhibition is sequence-specific, and the sequences flanking the cleavage site (CS) are a major determinant for drug sensitivity .

Biochemical Pathways

The inhibition of CPSF73 by Compound 2 affects the pre-mRNA 3′ processing pathway . This results in perturbations in gene expression through both transcriptional readthrough and alternative polyadenylation (APA) . Sensitive genes are associated with features similar to those previously identified for PCF11 knockdown .

Pharmacokinetics

It is known that upon entering the cell, this compound is hydrolyzed to compound 2

Result of Action

The result of this compound action is a sequence-specific inhibition of pre-mRNA 3′ processing . This leads to perturbations in gene expression, affecting only a specific set of genes . This may explain its specificity in killing cancer cells .

Action Environment

It is known that the drug sensitivity of compound 2 is predominantly determined by sequences flanking the cleavage site (cs) . This suggests that the cellular environment and the specific genetic sequences present can influence the compound’s action.

安全和危害

JTE-607 dihydrochloride is toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

未来方向

JTE-607 dihydrochloride has shown potential in the treatment of acute myelogenous leukemia (AML) and systemic inflammatory response . Researchers from the University of California, Irvine, have combined biochemistry and artificial intelligence to reveal the mechanism of action for this anticancer compound . They hope to characterize the functions of the target genes of this anticancer compound in leukemia and test the possibility of treating leukemia by blocking the functions of these genes .

属性

IUPAC Name |

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAUEQJEWIWCQ-FJSYBICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl4N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188791-09-5 | |

| Record name | JTE-607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTE-607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

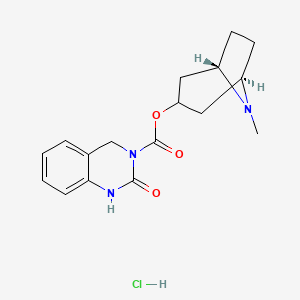

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)

![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)